molecular formula C19H14O5 B13929911 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-

Cat. No.: B13929911
M. Wt: 322.3 g/mol
InChI Key: RLNKYGBADORJOZ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, a benzoyl group, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-keto-8-methoxy-.

    Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-hydroxy-4-hydroxy-8-methoxy-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzoyl group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the benzoyl, hydroxyl, and methoxy groups.

    6-Benzoyl-2-naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups.

    4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and methoxy groups.

    8-Methoxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and hydroxyl groups.

Uniqueness

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is unique due to the presence of all four functional groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

6-benzoyl-4-hydroxy-8-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14O5/c1-24-17-10-12(18(21)11-5-3-2-4-6-11)7-14-15(17)8-13(19(22)23)9-16(14)20/h2-10,20H,1H3,(H,22,23)

InChI Key

RLNKYGBADORJOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=C(C=C2O)C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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